molecular formula C10H9NO B1297092 2-Methylquinolin-3-ol CAS No. 613-19-4

2-Methylquinolin-3-ol

Cat. No.: B1297092
CAS No.: 613-19-4
M. Wt: 159.18 g/mol
InChI Key: OMQWBTOTNRMKAK-UHFFFAOYSA-N
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Description

. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Chemical Reactions Analysis

Types of Reactions

2-Methylquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which have significant applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 2-Methylquinolin-3-ol involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is crucial for its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it has shown significant potential in antimicrobial applications and as a precursor for synthesizing more complex molecules .

Properties

IUPAC Name

2-methylquinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-10(12)6-8-4-2-3-5-9(8)11-7/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQWBTOTNRMKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344090
Record name 2-methylquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-19-4
Record name 2-methylquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylquinolin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 3-hydroxy-2-methyl-quinoline-4-carboxylate (2.10 g) was suspended in o-dichlorobenzene (50 ml), and the mixture was stirred at 150° C. overnight and was further stirred at 160° C. for one day. The reaction solution was cooled to room temperature, and the solvent was then removed by distillation under the reduced pressure. The residue was purified by column chromatography using methanol-chloroform to give 3-hydroxy-2-methyl-quinoline (976 mg, yield 60%).
Name
Ethyl 3-hydroxy-2-methyl-quinoline-4-carboxylate
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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